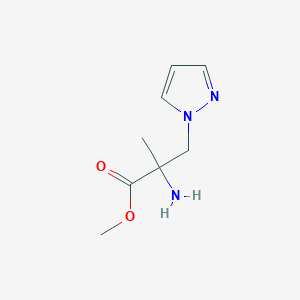![molecular formula C22H20N4O4 B2532322 2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(2-methoxybenzyl)acetamide CAS No. 1115565-56-4](/img/structure/B2532322.png)
2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(2-methoxybenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(2-methoxybenzyl)acetamide” is a pyrrolopyrimidine derivative. Pyrrolopyrimidines are a class of compounds that contain a pyrimidine ring fused to a pyrrole ring. They are found in numerous natural products and have been shown to exhibit diverse pharmacological properties .
Scientific Research Applications
Pharmacokinetics and Metabolism
- Studies on the pharmacokinetics and metabolism of various compounds, including acetaminophen and pyronaridine (PND) , highlight the importance of understanding absorption, distribution, metabolism, and excretion (ADME) characteristics for therapeutic use. For example, acetaminophen metabolism in humans, as revealed through high-resolution liquid chromatography, shows complex metabolic pathways leading to various metabolites. Similarly, the pharmacokinetics of pyronaridine in malaria patients have been studied to optimize dosing regimens and efficacy against Plasmodium species (Mrochek et al., 1974); (Feng et al., 1987).
Toxicity and Safety Profiles
- The clinical and preclinical characterization of compounds, such as the histamine H4 receptor antagonist JNJ-39758979 and BMS-690514 , an ErbB/vascular endothelial growth factor receptor inhibitor, involve detailed toxicological evaluations to ensure safety for potential therapeutic use. These studies assess the safety profile, efficacy, and potential side effects of new drug candidates in both animal models and human subjects, guiding dose selection and risk assessment (Thurmond et al., 2014); (Christopher et al., 2010).
Novel Therapeutic Applications
- Research into PET ligands , such as 11C-PBR28 and 11C-DPA-713 , for imaging peripheral benzodiazepine receptors (PBRs) in the brain, represents cutting-edge applications of complex molecules. These studies aim at improving diagnostic tools for neuroinflammation and related disorders, enhancing our understanding of disease mechanisms and potential therapeutic targets (Brown et al., 2007); (Endres et al., 2009).
Environmental and Public Health
- Investigations into environmental contaminants , such as phthalates and neonicotinoid insecticides , reflect the broader context of chemical safety and public health. These studies monitor exposure levels in populations, evaluate health implications, and guide regulatory policies to mitigate risks associated with widespread chemical use (Zota et al., 2014); (Osaka et al., 2016).
Mechanism of Action
properties
IUPAC Name |
2-(2,4-dioxo-7-phenyl-1,5-dihydropyrrolo[3,2-d]pyrimidin-3-yl)-N-[(2-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c1-30-17-10-6-5-9-15(17)11-23-18(27)13-26-21(28)20-19(25-22(26)29)16(12-24-20)14-7-3-2-4-8-14/h2-10,12,24H,11,13H2,1H3,(H,23,27)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBYQCOZJRYQAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methoxybicyclo[2.2.1]heptane-1-carbaldehyde](/img/structure/B2532241.png)





![5-[1-(5-Aminopyridin-2-yl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2532250.png)
![Thiophen-3-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2532253.png)
![N-(1-cyanocyclohexyl)-2-[(4-cyclopropyl-5-oxo-1H-1,2,4-triazol-3-yl)sulfanyl]-N-methylacetamide](/img/structure/B2532256.png)

![[3-(Azocan-1-ylmethyl)phenyl]methanamine](/img/structure/B2532258.png)
![2-(3-methoxyphenoxy)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2532259.png)
![(E)-2-(furan-2-yl)-5-((5-phenylfuran-2-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2532262.png)